Levulinic acid, 3-benzylidenyl-

Description

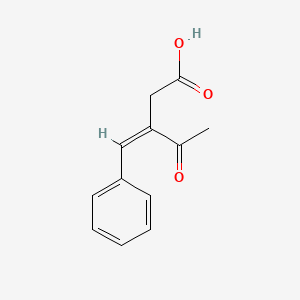

Levulinic acid, 3-benzylidenyl- (δ-benzylidene levulinic acid), is a derivative of levulinic acid (LA) synthesized via condensation between levulinic acid and benzaldehyde . Its structure features a benzylidene group attached to the γ-carbon of LA, enabling unique reactivity. This compound is primarily utilized as an intermediate in organic synthesis, notably in the ozonolytic production of 2-oxoglutaric acid, a key metabolite in the tricarboxylic acid cycle . Unlike LA, which is a platform molecule for biofuels and bioplastics, 3-benzylidenyl-LA serves niche roles in polyquinane synthesis and oxidative decarbonylation reactions .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3Z)-3-benzylidene-4-oxopentanoic acid |

InChI |

InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7- |

InChI Key |

BNQYXFAVUMPZFG-XFFZJAGNSA-N |

SMILES |

CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEVULINIC ACID, 3-BENZYLIDENYL- typically involves the condensation of levulinic acid with benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to form the final product .

Industrial Production Methods

Industrial production of LEVULINIC ACID, 3-BENZYLIDENYL- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

LEVULINIC ACID, 3-BENZYLIDENYL- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

LEVULINIC ACID, 3-BENZYLIDENYL- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of LEVULINIC ACID, 3-BENZYLIDENYL- involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Reactivity

3-Benzylidenyl-LA exhibits distinct reactivity compared to LA and other organic acids due to its conjugated carbonyl system. Key comparisons include:

- Synthetic Utility: 3-Benzylidenyl-LA undergoes ozonolytic cleavage to yield 2-oxoglutaric acid, a reaction absent in LA or succinic acid . LA is more versatile in hydrogenation (e.g., to γ-valerolactone) and esterification (e.g., hexyl levulinate at 77% yield ), while succinic acid shows higher esterification efficiency (96% yield) due to its dual carboxylic groups .

Toxicity and Microbial Interactions

Toxicity profiles differ significantly among organic acids, influenced by pKa and molecular weight:

- Key Findings: LA and 3-benzylidenyl-LA share similar pKa values (~4.6), but LA’s toxicity to microbes like S. cerevisiae is mitigated by engineering tolerance genes (e.g., HMX1 knockout) . Formic acid, with the lowest pKa and molecular weight, exhibits the strongest inhibition, while succinic acid (higher pKa) is less toxic .

Production Pathways

- 3-Benzylidenyl-LA: Synthesized chemically from LA and benzaldehyde . No microbial production routes are reported.

- LA : Produced via biomass hydrolysis (e.g., sorghum at 32.6% yield ) or engineered microbial pathways (e.g., E. coli using Claisen condensation ).

- Succinic Acid : Naturally produced via the TCA cycle; industrially synthesized via hydrogenation of maleic anhydride or microbial fermentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.